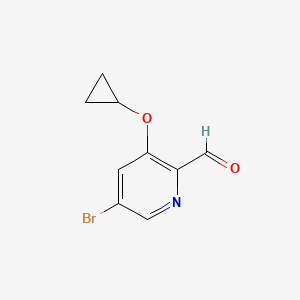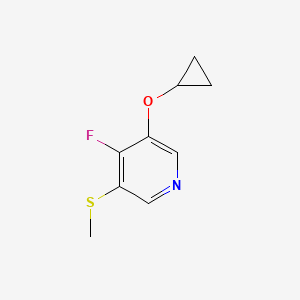![molecular formula C23H21N3O3 B14807483 N-[4-({2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]propanamide](/img/structure/B14807483.png)
N-[4-({2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide is a complex organic compound with a molecular formula of C27H27N3O3. This compound is characterized by the presence of a naphthyl group, an acrylamide moiety, and a hydrazine linkage, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide typically involves multiple steps:
Formation of the Naphthyl Acrylamide Intermediate: This step involves the reaction of 1-naphthylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.
Hydrazine Coupling: The intermediate is then reacted with hydrazine hydrate to form the hydrazino derivative. This reaction is usually performed in an ethanol solvent at reflux temperature.
Final Coupling with Propanamide: The hydrazino derivative is then coupled with 4-isocyanatobenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced hydrazino derivatives.
Substitution: Formation of substituted acrylamide derivatives.
Scientific Research Applications
N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]cyclohexanecarboxamide
- N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]benzamide
Uniqueness
N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide is unique due to its specific structural features, such as the presence of a propanamide group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C23H21N3O3 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[4-[[[(E)-3-naphthalen-1-ylprop-2-enoyl]amino]carbamoyl]phenyl]propanamide |
InChI |
InChI=1S/C23H21N3O3/c1-2-21(27)24-19-13-10-18(11-14-19)23(29)26-25-22(28)15-12-17-8-5-7-16-6-3-4-9-20(16)17/h3-15H,2H2,1H3,(H,24,27)(H,25,28)(H,26,29)/b15-12+ |
InChI Key |
QQXJCVCJANLKPL-NTCAYCPXSA-N |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide](/img/structure/B14807401.png)
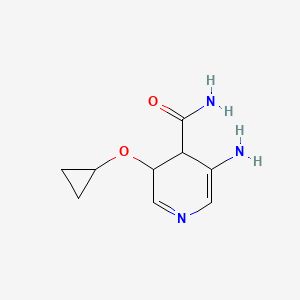
![Ethyl 3-[bis(4-chlorophenyl)methyl]indole-2-carboxylate](/img/structure/B14807422.png)
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B14807427.png)
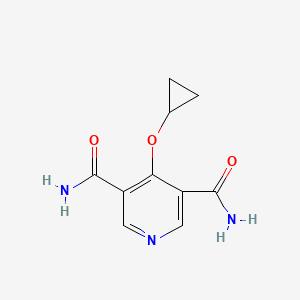

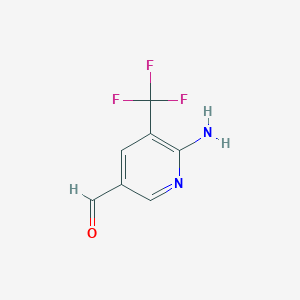
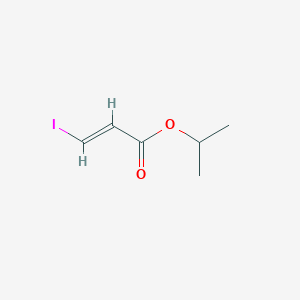
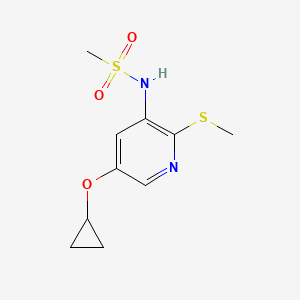

![N-{[2-({4-[(cyclopropylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}-4-fluorobenzamide](/img/structure/B14807465.png)
